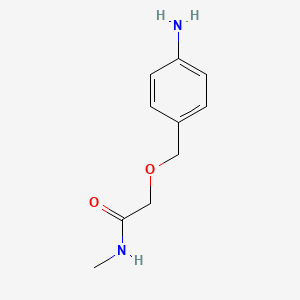
2-((4-Aminobenzyl)oxy)-N-methylacetamide
描述
2-((4-Aminobenzyl)oxy)-N-methylacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-Aminobenzyl)oxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H14N2O2. It features an amine functional group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study demonstrated that similar compounds with an amine group exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound might share this property due to its structural similarities .
- Anticancer Activity : In vitro experiments have shown that compounds with a similar structure can induce apoptosis in cancer cell lines such as MDA-MB-231 and MDA-MB-468. These findings highlight the potential for this compound to act as a therapeutic agent in cancer treatment .
- Mechanistic Studies : Research focusing on related amides indicates that their mechanism often involves the inhibition of heat shock proteins, which are crucial for cancer cell survival under stress conditions. This mechanism could be relevant for understanding how this compound functions biologically .
Data Tables
科学研究应用
Chemistry
2-((4-Aminobenzyl)oxy)-N-methylacetamide serves as an important intermediate in organic synthesis. Its functional groups allow for:
- Modification of Polymers: It can be used to create modified polymers with enhanced properties.
- Synthesis of Complex Molecules: The compound can act as a building block for more complex organic molecules.
Biology
The biological implications of this compound are significant:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential: Research indicates that it may inhibit cancer cell proliferation through specific molecular pathways.
Medicine
In the medical field, this compound is being investigated for:
- Drug Development: Its structural characteristics make it a potential candidate for drug formulation targeting various diseases.
- Targeted Therapy: Studies are ongoing to understand its mechanism of action against specific enzymes or receptors involved in disease pathways.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
Research published in Cancer Research examined the compound's effects on breast cancer cell lines. The study found that treatment with varying concentrations of the compound led to a reduction in cell viability, indicating its potential as an anticancer therapeutic.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer potential |
| 4-(4-Aminophenyl)phenol | Structure | Known for antioxidant properties |
| N-Methylacetamide | Structure | Solvent properties, less biological activity |
属性
IUPAC Name |
2-[(4-aminophenyl)methoxy]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDAKPNDCWUWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















